![molecular formula C8Br2N4S B15198984 4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile](/img/structure/B15198984.png)
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile is an organic compound with the molecular formula C8HBr2N4S. It is a derivative of benzothiadiazole, characterized by the presence of two bromine atoms and two cyano groups attached to the benzothiadiazole core. This compound is of significant interest in the field of organic electronics due to its unique electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile typically involves the bromination of benzothiadiazole derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the temperature is maintained around 60°C. The reaction mixture is then quenched with ice water, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form complex organic structures.
Reduction Reactions: The cyano groups can be reduced to amines under specific conditions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Hydrogen Gas: Used in reduction reactions.
Major Products
Substituted Benzothiadiazoles: Formed through substitution reactions.
Coupled Products: Formed through coupling reactions.
Amines: Formed through reduction of cyano groups.
Aplicaciones Científicas De Investigación
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile has a wide range of applications in scientific research:
Organic Electronics: Used as a monomer for the synthesis of light-emitting diodes (LEDs) and conducting polymers.
Photocatalysis: Employed in the development of photocatalysts for environmental applications.
Material Science: Utilized in the synthesis of low band gap conjugated polymers for high-performance organic photovoltaic (OPV) devices.
Mecanismo De Acción
The mechanism of action of 4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile in organic electronics involves its ability to act as an electron acceptor. The bromine atoms and cyano groups enhance the electron-withdrawing properties of the compound, facilitating charge transfer processes. This makes it an effective component in the active layers of organic electronic devices, where it interacts with electron-donating materials to generate electrical conductivity.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Similar structure but lacks the cyano groups.
4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole: Contains additional thiophene groups.
2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): Contains boronic acid ester groups.
Uniqueness
4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile is unique due to the presence of both bromine atoms and cyano groups, which impart distinct electronic properties. These features make it particularly suitable for applications in organic electronics and materials science, where precise control over electronic properties is crucial.
Propiedades
Fórmula molecular |
C8Br2N4S |
|---|---|
Peso molecular |
343.99 g/mol |
Nombre IUPAC |
4,7-dibromo-2,1,3-benzothiadiazole-5,6-dicarbonitrile |
InChI |
InChI=1S/C8Br2N4S/c9-5-3(1-11)4(2-12)6(10)8-7(5)13-15-14-8 |
Clave InChI |
ZBQGTJJXBPTYIN-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1=C(C2=NSN=C2C(=C1C#N)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


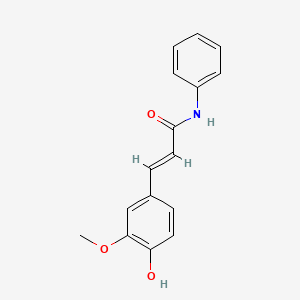
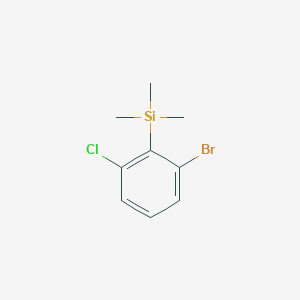
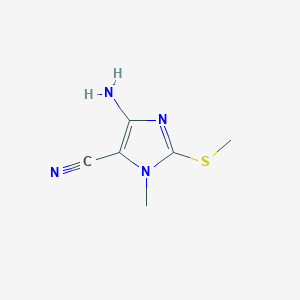
![1-(6-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B15198930.png)
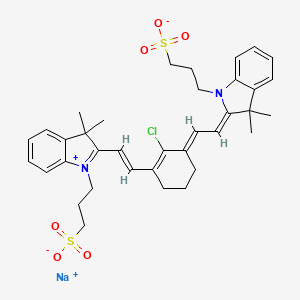
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanethiol](/img/structure/B15198947.png)
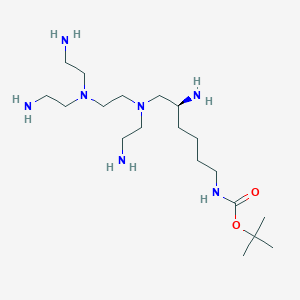
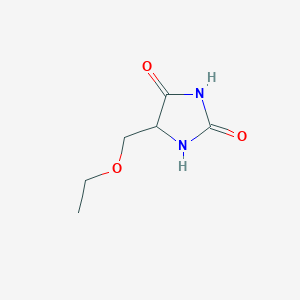
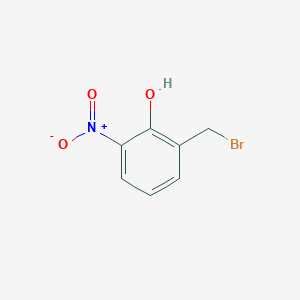
![6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol](/img/structure/B15198974.png)
![1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde oxime](/img/structure/B15198978.png)
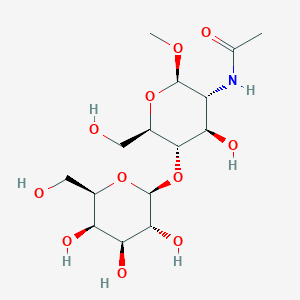
![Cyclohepta[d]imidazol-4-amine](/img/structure/B15199009.png)
![5,7-Di(thiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15199011.png)
